molecular formula C12H14Cl2O3S B5609617 4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone

4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone

Cat. No. B5609617
M. Wt: 309.2 g/mol
InChI Key: HNONKNYXMSFUIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds structurally related to 4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone often involve multi-component reactions, utilizing precursors such as N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde, to achieve efficient synthesis at room temperature without the need for catalysts or additives (Yin‐Huan Jin et al., 2011). Other methodologies include the heterocyclization of pentane-diones with hydroxylamine and various hydrazines to produce isoxazoles and pyrazoles, showcasing the versatility in synthesizing sulfone-functionalized compounds (L. A. Baeva et al., 2018).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the spatial arrangement of atoms within the compound and its electronic structure. While specific studies on this compound's molecular structure are scarce, research on related sulfone compounds provides insights into their structural characteristics, such as conformation, electronic distribution, and potential reactive sites, which are critical for their chemical behavior and interactions (V. Percec et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of sulfone compounds, including those similar to this compound, often involves nucleophilic substitution reactions, electrophilic additions, and cycloadditions. These reactions are influenced by the sulfone group's electron-withdrawing nature, which can stabilize adjacent negative charges, making them susceptible to various chemical transformations (Baeva et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystallinity, are pivotal for their application in material science and pharmaceutical formulations. Although specific data on this compound is not readily available, related research indicates that sulfone groups significantly impact these properties by altering intermolecular interactions (Percec et al., 2001).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards acids/bases, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and environments. The presence of the sulfone group and dichlorophenyl moiety in this compound likely imparts significant electron-withdrawing capacity, affecting its chemical stability and reactivity patterns (Baeva et al., 2018).

properties

IUPAC Name

4-(3,4-dichlorophenyl)sulfonyl-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c1-8(15)7-12(2,3)18(16,17)9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNONKNYXMSFUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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